molecular formula C17H20N8O B2822662 4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine CAS No. 2415634-96-5

4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine

Cat. No.: B2822662
CAS No.: 2415634-96-5
M. Wt: 352.402
InChI Key: BXKGGIOJRJCTCL-UHFFFAOYSA-N
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Description

4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by a triazolopyridazine core linked to a piperazine ring, which is further connected to a methoxypyrimidine moiety. The presence of these functional groups suggests that the compound may exhibit diverse chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of a suitable hydrazine derivative with a nitrile or an ester to form the triazolopyridazine ring system.

    Attachment of the Piperazine Ring: The triazolopyridazine intermediate is then reacted with a piperazine derivative under conditions that facilitate nucleophilic substitution.

    Introduction of the Methoxypyrimidine Moiety: Finally, the piperazine-triazolopyridazine intermediate is coupled with a methoxypyrimidine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize efficiency.

    Use of Catalysts: Employing catalysts to accelerate reactions and improve selectivity.

    Purification Techniques: Implementing advanced purification methods such as crystallization, distillation, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a metal catalyst, can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical and biological properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium or platinum catalysts.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with desirable properties.

Biology

Biologically, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development. Studies have shown that similar compounds exhibit anticancer, antimicrobial, and anti-inflammatory activities .

Medicine

In medicine, the compound’s potential therapeutic applications are of significant interest. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases. Its ability to modulate biological pathways could lead to the discovery of new treatments.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For example, similar compounds have been shown to inhibit enzymes like c-Met and Pim-1, which are involved in cell proliferation and survival . By binding to these targets, the compound can modulate their activity, leading to therapeutic effects such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core and exhibit similar biological activities, such as anticancer and antimicrobial effects.

    Piperazine Derivatives: Compounds containing the piperazine ring are known for their diverse pharmacological properties, including antipsychotic and anti-inflammatory activities.

    Methoxypyrimidine Derivatives: These compounds are studied for their potential as antiviral and anticancer agents.

Uniqueness

4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. Its ability to interact with multiple biological targets and undergo various chemical reactions makes it a versatile compound with significant potential in scientific research and industrial applications.

Properties

IUPAC Name

3-cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c1-26-16-10-15(18-11-19-16)24-8-6-23(7-9-24)14-5-4-13-20-21-17(12-2-3-12)25(13)22-14/h4-5,10-12H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKGGIOJRJCTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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